N-cyclohexyl-N'-heptylurea

Description

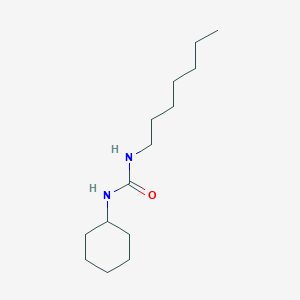

N-Cyclohexyl-N'-heptylurea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom of the urea moiety and a heptyl (C₇H₁₅) alkyl chain on the adjacent nitrogen. The molecular formula of this compound is inferred as C₁₄H₂₇N₂O, with a calculated molecular weight of 239.38 g/mol.

Properties

CAS No. |

303092-06-0 |

|---|---|

Molecular Formula |

C14H28N2O |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

1-cyclohexyl-3-heptylurea |

InChI |

InChI=1S/C14H28N2O/c1-2-3-4-5-9-12-15-14(17)16-13-10-7-6-8-11-13/h13H,2-12H2,1H3,(H2,15,16,17) |

InChI Key |

FTGMRFVJYREUIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)NC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-heptylurea can be achieved through the nucleophilic addition of cyclohexylamine to heptyl isocyanate. This reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions are mild, and the product can be obtained in good to excellent yields with high chemical purity.

Industrial Production Methods: In an industrial setting, the production of N-cyclohexyl-N’-heptylurea may involve the use of large-scale reactors where cyclohexylamine and heptyl isocyanate are combined under controlled conditions. The process is designed to be scalable and efficient, ensuring high yields and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N’-heptylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: N-cyclohexyl-N’-heptylurea can participate in substitution reactions, where one of the amine groups is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds.

Scientific Research Applications

N-cyclohexyl-N’-heptylurea has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: N-cyclohexyl-N’-heptylurea is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclohexyl-N’-heptylurea exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Alkyl Chain Length Variations

a. N-Cyclohexyl-N'-Decylurea (CDU-2)

- Structure : Cyclohexyl (C₆H₁₁) and decyl (C₁₀H₂₁) substituents.

- Molecular Weight : 297.49 g/mol (vs. 239.38 g/mol for heptyl derivative).

- Properties : Increased hydrophobicity due to the longer alkyl chain, reducing aqueous solubility. Used as a chiral building block in enantioselective synthesis .

- Synthesis Yield : Comparable to N-cyclohexyl-N'-heptylurea, with yields for similar urea derivatives ranging from 41.4% to 76.7% depending on reaction conditions .

b. N-Cyclohexyl-N'-Methylurea

- Structure : Cyclohexyl and methyl (CH₃) groups.

- Molecular Weight : 170.25 g/mol.

- Properties: Higher polarity and solubility in polar solvents compared to heptyl/decyl analogs. Limited applications in hydrophobic systems.

Key Trend : Increasing alkyl chain length correlates with enhanced lipophilicity (logP) and reduced solubility in polar solvents, making longer-chain derivatives suitable for lipid-based formulations .

Aryl-Substituted Ureas

a. N-Cyclohexyl-N'-Mesitylurea

- Structure : Cyclohexyl and mesityl (2,4,6-trimethylphenyl) groups.

- Molecular Weight : 260.37 g/mol.

- Used in supramolecular chemistry due to π-π stacking interactions .

b. N,N''-(Methylenedi-4,1-phenylene)bis N'-Cyclohexylurea

- Structure : Bis-urea with cyclohexyl and phenyl groups.

- Molecular Weight : 433.56 g/mol (CAS 58890-25-8).

- Applications : Acts as a cross-linking agent in polymer chemistry, leveraging hydrogen-bonding interactions .

Comparison : Aryl-substituted ureas exhibit distinct electronic and steric profiles compared to alkyl analogs, favoring applications in materials science over biological systems.

Hydroxyurea Derivatives

Example : N-Cyclohexanemethyl-2-(N'-methyl-N'-hydroxyureido)-D-2-phenylethamide

- Structure : Cyclohexanemethyl group with a hydroxylated urea moiety.

- Properties : Enhanced hydrogen-bonding capacity due to the hydroxyl group, enabling interactions with biomolecules like DNA or enzymes. Used in medicinal chemistry for enzyme inhibition .

- Key Difference: Hydroxyureas are more reactive in biological systems compared to non-hydroxylated analogs like this compound.

Carbodiimide Reagents

Example : N-Cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide (CMCT)

- Structure : Cyclohexyl group paired with a morpholinium-ethylcarbodiimide.

- Applications : Widely used in RNA chemistry to modify pseudouridine (Ψ) residues, enabling structural studies of nucleic acids .

- Reactivity : Carbodiimides undergo nucleophilic addition with RNA bases, unlike ureas, which are typically inert under similar conditions.

Data Table: Comparative Analysis of Urea Derivatives

Research Findings and Trends

- Synthetic Efficiency : Yields for urea derivatives vary significantly (41.4–76.7%) based on alkyl chain length and purification methods, with longer chains often requiring chromatographic techniques .

- Biological vs. Material Applications : Alkyl/aryl ureas are favored in material science for their hydrogen-bonding networks, while hydroxyureas and carbodiimides dominate biochemical applications .

- Thermodynamic Stability : Cyclohexyl groups enhance conformational rigidity, improving thermal stability in polymers compared to linear alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.